Ethyl 3-oxotetrahydropyran-2-carboxylate
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Overview
Description
Ethyl 3-oxotetrahydropyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethyl ester group at the second position and a keto group at the third position of the tetrahydropyran ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxotetrahydropyran-2-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 1,4-dioxane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product.
Another method involves the reaction of ethyl acetoacetate with 3,4-dihydro-2H-pyran in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxotetrahydropyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of ethyl 3-hydroxytetrahydropyran-2-carboxylate.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Ethyl 3-carboxytetrahydropyran-2-carboxylate.
Reduction: Ethyl 3-hydroxytetrahydropyran-2-carboxylate.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxotetrahydropyran-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a starting material for the preparation of various heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 3-oxotetrahydropyran-2-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In pharmacological studies, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The exact molecular pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Ethyl 3-oxotetrahydropyran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxytetrahydropyran-2-carboxylate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and chemical properties.
Ethyl 3-carboxytetrahydropyran-2-carboxylate: This compound has a carboxylic acid group instead of a keto group, which influences its acidity and solubility.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which affects its boiling point and solubility.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 3-oxooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFQAZPUWNIQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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